molecular formula C6H5N5O2 B2550067 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 28524-61-0

5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid

Cat. No.: B2550067
CAS No.: 28524-61-0
M. Wt: 179.139
InChI Key: GYRUDVHIKRRINM-UHFFFAOYSA-N
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Description

5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid is a high-value chemical scaffold in antimicrobial research and drug discovery. This compound features the 1,2,4-triazolo[1,5-a]pyrimidine core, a heterocyclic system of significant scientific interest due to its structural similarity to purines, allowing it to function as a bioisostere in the design of novel enzyme inhibitors . Its primary research application lies in the synthesis of new antibacterial agents. Derivatives of this core structure have demonstrated potent activity against a panel of Gram-positive and Gram-negative bacteria, including resistant strains, with promising minimum inhibitory concentration (MIC) values as low as 0.25-2 μg/mL . The mechanism of action for these active derivatives has been identified as the inhibition of bacterial DNA Gyrase, a well-validated and clinically relevant target for antibiotics . Molecular docking studies suggest that these compounds effectively bind to the active site of this enzyme . Beyond its antimicrobial potential, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is versatile and finds applications in other therapeutic areas, including herbicidal agent development . This product is intended for research and development purposes only in a laboratory setting.

Properties

IUPAC Name

5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-4-3(5(12)13)1-11-6(10-4)8-2-9-11/h1-2H,(H,12,13)(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRUDVHIKRRINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC2=NC=NN21)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid
  • Molecular Formula : C6H6N6O2
  • Molecular Weight : 194.15 g/mol

The compound features a triazole ring fused with a pyrimidine structure, contributing to its unique reactivity and biological properties.

Anticancer Applications

Research indicates that derivatives of 5-amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid exhibit significant anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines by targeting specific pathways involved in cancer progression.

CompoundCancer TypeIC50 (µM)Reference
5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acidA549 (Lung)15.0
5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acidMCF-7 (Breast)10.0

In a notable study, the compound induced apoptosis in A549 lung cancer cells through mitochondrial-dependent pathways. This suggests potential for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes critical for cellular processes:

EnzymeInhibition TypeIC50 (µM)Reference
Dihydroorotate dehydrogenase (DHODH)Competitive Inhibition20.0
Xanthine oxidaseModerate Inhibition50.0

These inhibitory effects suggest that the compound may be useful in treating conditions related to enzyme dysregulation.

Antimicrobial Activity

Recent investigations have shown that derivatives of 5-amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

In vitro studies demonstrated effective inhibition against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate the potential for developing new antimicrobial agents based on this compound.

Neurological Applications

Emerging research suggests that compounds containing the triazolo-pyrimidine scaffold may influence neurological pathways. Some studies indicate potential neuroprotective effects and modulation of neurotransmitter systems.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the anticancer efficacy of 5-amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid derivatives against various cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis.

Case Study 2: Antimicrobial Properties

In a separate investigation focusing on antimicrobial activity, derivatives were tested against several pathogens. The results indicated promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Structural Variations

The triazolo[1,5-a]pyrimidine core allows diverse substitutions, leading to distinct physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituents (Position) Functional Group Differences Key References
5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid -NH₂ (C5), -COOH (C6) Reference compound
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide -NH₂ (C2), -CONH₂ (C6) Carboxamide instead of carboxylic acid
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (4-sulfamoylphenyl)amide -Ph (C5), -CONH-(4-SO₂NH₂Ph) (C6) Phenyl and sulfamoyl amide substitutions
5-Amino-7-phenyl-...-6-carbonitrile -NH₂ (C5), -CN (C6) Carbonitrile instead of carboxylic acid
Ethyl 5-phenyl-...-6-carboxylate -Ph (C5), -COOEt (C6) Esterification of carboxylic acid

Key Observations :

  • Positional Isomerism: The 2-amino analog (e.g., carboxamide derivatives) shows distinct bioactivity compared to the 5-amino isomer. For example, 2-amino derivatives exhibit potent cytotoxic activity against cancer cells , while 5-amino analogs may prioritize receptor binding selectivity .

Key Observations :

  • One-Pot Synthesis: The multi-component approach for 2-amino-6-carboxamide derivatives offers moderate yields (43–66%) and scalability .
  • Lower Yields in Sulfamoyl Derivatives : The 5-phenyl sulfamoyl amide synthesis yields 48%, possibly due to steric hindrance from the bulky sulfamoyl group .

Key Observations :

  • Anticancer vs. Antimicrobial : Carboxamide derivatives (e.g., compound 5l) prioritize anticancer activity, while sulfamoyl amides may target microbial pathogens .
  • Receptor Selectivity: Isomeric 5-amino derivatives (e.g., compound 21) exhibit higher A2a receptor binding affinity compared to 8-amino isomers, highlighting the importance of substituent positioning .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Carboxylic acid derivatives are more water-soluble than esters or carbonitriles, favoring oral bioavailability .
  • Metabolic Stability : Fluorinated analogs (e.g., from ) show enhanced stability due to fluorine’s electronegativity and resistance to oxidation .

Biological Activity

5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid (CAS No. 28524-61-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid is C6H6N4O2C_6H_6N_4O_2, with a molecular weight of approximately 166.14 g/mol. The compound features a triazole ring fused with a pyrimidine structure, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC₆H₆N₄O₂
Molecular Weight166.14 g/mol
CAS Number28524-61-0
IUPAC Name5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Antimicrobial Activity

Research indicates that 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

  • Staphylococcus aureus : The compound demonstrated an inhibition zone of 15 mm at a concentration of 100 µg/mL.
  • Escherichia coli : An inhibition zone of 12 mm was observed under similar conditions.

These findings suggest its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through various assays. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively:

  • IC₅₀ Values : The IC₅₀ for COX-2 inhibition was reported at 0.04 ± 0.09 μmol, comparable to the standard drug celecoxib (IC₅₀ = 0.04 ± 0.01 μmol) .

Additionally, in vivo models such as carrageenan-induced paw edema demonstrated that the compound significantly reduces inflammation compared to control groups.

The mechanism by which 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid exerts its biological effects involves the inhibition of specific enzymes and pathways:

  • cAMP Phosphodiesterase Inhibition : This interaction leads to increased levels of cyclic AMP (cAMP), promoting vasodilation and anti-inflammatory responses.
  • COX Enzyme Inhibition : By inhibiting COX-2 specifically, the compound reduces the synthesis of pro-inflammatory prostaglandins.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in therapeutic settings:

  • Study on Inflammation : A study conducted on rats showed that administration of this compound resulted in a statistically significant reduction in edema compared to untreated controls (p < 0.05) .
  • Antimicrobial Efficacy : A comparative analysis with existing antibiotics revealed that the compound's antimicrobial activity was superior to several conventional treatments against resistant strains .

Comparative Analysis with Similar Compounds

When compared to other triazolopyrimidine derivatives, 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid displays unique properties:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid HighHigh
1,2,4-Triazolo[1,5-a]pyrimidine-6-carbonitrile ModerateLow
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone LowModerate

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives?

  • Methodological Answer : The compound is typically synthesized via multi-component reactions. For example, aminoguanidine reacts with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF) under reflux, followed by cooling and crystallization in ethanol to yield triazolopyrimidine derivatives . Alternative methods include using TMDP as a catalyst in water/ethanol (1:1 v/v) to improve reaction efficiency and yield . Key steps involve optimizing solvent systems (e.g., acetic acid for cyclization) and purification via recrystallization .

Q. How is structural characterization performed for triazolopyrimidine derivatives?

  • Methodological Answer : Characterization relies on:

  • 1H/13C NMR : To confirm substituent positions and aromaticity (e.g., δ 8.76 ppm for triazole protons in DMSO-d6) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., m/z 436.2 for CB2-targeting derivatives) .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N percentages matching theoretical values) .
  • Melting Point Analysis : Used as a preliminary purity check (e.g., 130°C for compound 14l) .

Q. What preliminary biological screening data exist for this compound class?

  • Methodological Answer : Derivatives have been screened for receptor binding (e.g., CB2 cannabinoid receptor affinity via SAR studies) and anticancer activity. For instance, thieno-fused analogs showed higher activity than aryl-fused variants in renal cancer cell lines (UO-31), though growth inhibition was modest (mean growth ~100%) . Researchers should prioritize in vitro assays (e.g., cell viability, receptor binding) before advancing to in vivo models.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive triazolopyrimidines?

  • Methodological Answer :

  • Substituent Variation : Introducing alkyl/aryl groups at the 4-position (e.g., pentyl or cyclohexyl) enhances CB2 receptor binding, while methylthio groups at the 2-position reduce activity .
  • Bioisosteric Replacement : Thieno-fused systems outperform quinazoline-fused analogs in anticancer screens, suggesting electron-rich heterocycles improve activity .
  • Data-Driven Optimization : Use computational tools (e.g., molecular docking) to predict binding poses and prioritize synthetic targets. For example, bulky substituents may sterically hinder receptor interactions .

Q. How can contradictory bioactivity data between analogs be resolved?

  • Methodological Answer :

  • Systematic SAR Analysis : Compare analogs with incremental structural changes (e.g., 14l vs. 14m in ) to isolate functional group contributions.
  • Orthogonal Assays : Validate activity across multiple models (e.g., enzymatic vs. cell-based assays) to rule out assay-specific artifacts .
  • Physicochemical Profiling : Measure solubility, logP, and metabolic stability to identify pharmacokinetic bottlenecks (e.g., poor membrane penetration due to carboxylic acid groups) .

Q. What strategies improve yields in multi-step syntheses of triazolopyrimidines?

  • Methodological Answer :

  • Catalyst Selection : TMDP in water/ethanol mixtures enhances reaction rates and yields (e.g., 94% for compound 14l) .
  • Stepwise Monitoring : Use TLC or in situ NMR to track intermediate formation (e.g., nitrosation and acylation steps in ).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor cyclization, while ethanol/water mixtures aid crystallization .

Q. How do substituents influence the physicochemical properties of triazolopyrimidines?

  • Methodological Answer :

  • Hydrophobic Groups : Pentyl or cycloheptyl chains increase lipophilicity (logP >3), improving blood-brain barrier penetration for CNS targets .
  • Electron-Withdrawing Groups : Fluorine or sulfamoyl moieties enhance metabolic stability but may reduce solubility .
  • Carboxylic Acid Functionalization : Esterification (e.g., ethyl esters) or amidation (e.g., cyclohexylamide) balances solubility and bioavailability .

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